molecular formula C14H22 B1330373 1,2-Di-tert-butylbenzene CAS No. 1012-76-6

1,2-Di-tert-butylbenzene

Cat. No.: B1330373
CAS No.: 1012-76-6
M. Wt: 190.32 g/mol
InChI Key: SZURZHQMGVKJLV-UHFFFAOYSA-N
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Description

1,2-Di-tert-butylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two tert-butyl groups are substituted at the 1 and 2 positions of the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor and is nearly insoluble in water but soluble in organic solvents .

Safety and Hazards

1,2-Di-tert-butylbenzene is a flammable liquid and vapor. It causes skin and eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di-tert-butylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically proceeds under controlled temperature conditions to avoid polyalkylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and tert-butyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-tert-butylbenzene primarily undergoes electrophilic substitution reactions due to the presence of the aromatic ring. the bulky tert-butyl groups can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated products .

Comparison with Similar Compounds

    tert-Butylbenzene: A benzene ring with a single tert-butyl group.

    1,4-Di-tert-butylbenzene: Another isomer with tert-butyl groups at the 1 and 4 positions.

Uniqueness: 1,2-Di-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic effects. These effects can influence the compound’s reactivity and its applications in various fields .

Properties

IUPAC Name

1,2-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZURZHQMGVKJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143774
Record name 1,2-Di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-76-6
Record name 1,2-Di-tert-butylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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